[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester
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Overview
Description
[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester is a fullerene derivative widely used in organic photovoltaics and other electronic applications. This compound is known for its excellent electron-accepting properties, making it a crucial component in the development of high-efficiency solar cells and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester typically involves the esterification of [6,6]-Phenyl-C61-butyric Acid with dodecyl alcohol. This reaction is often carried out using a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also becoming more common in industrial production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the fullerene core. Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reduction reactions can also occur, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized fullerene derivatives.
Reduction: Reduced fullerene derivatives.
Substitution: Substituted fullerene derivatives with different functional groups.
Scientific Research Applications
[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in organic photovoltaic cells, enhancing the efficiency of solar energy conversion.
Biology: Investigated for potential use in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The primary mechanism of action of [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester involves its ability to accept electrons efficiently. This property is due to the conjugated π-system of the fullerene core, which allows for the delocalization of electrons. In organic photovoltaic cells, the compound acts as an electron acceptor, facilitating the separation of electron-hole pairs generated by light absorption. This process enhances the overall efficiency of solar energy conversion .
Comparison with Similar Compounds
[6,6]-Phenyl-C61-butyric Acid Methyl Ester: Another fullerene derivative used in organic photovoltaics, but with a shorter ester chain.
[6,6]-Phenyl-C61-butyric Acid Octyl Ester: Similar structure but with an octyl ester group instead of a dodecyl group.
Uniqueness: The dodecyl ester group in [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester provides better solubility in organic solvents compared to its shorter-chain counterparts. This property makes it more suitable for solution-based processing techniques, which are commonly used in the fabrication of organic electronic devices .
Properties
InChI |
InChI=1S/C83H36O2/c1-2-3-4-5-6-7-8-9-10-14-20-85-22(84)18-15-19-81(21-16-12-11-13-17-21)82-77-69-61-51-41-33-25-23-24-27-31-29(25)37-45-39(31)49-43-35(27)36-28(24)32-30-26(23)34(33)42-48-38(30)46-40(32)50-44(36)54-53(43)63-57(49)67-59(45)65(55(61)47(37)41)73(77)75(67)79-71(63)72-64(54)58(50)68-60(46)66-56(48)62(52(42)51)70(69)78(82)74(66)76(68)80(72)83(79,81)82/h11-13,16-17H,2-10,14-15,18-20H2,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXORVYVMTDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H36O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152124 |
Source
|
Record name | Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571177-69-0 |
Source
|
Record name | Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571177-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101152124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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